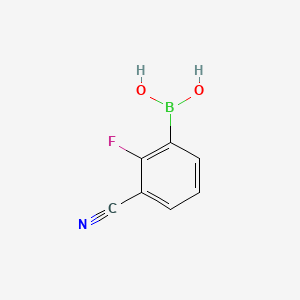

(3-Cyano-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(3-cyano-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENIWPFEWBREIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C#N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659387 | |

| Record name | (3-Cyano-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-05-0 | |

| Record name | (3-Cyano-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Cyano-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of (3-Cyano-2-fluorophenyl)boronic acid, a key building block in modern organic synthesis. It details the compound's chemical properties, reactivity, applications, and relevant experimental protocols, with a focus on its utility in pharmaceutical and materials science research.

Core Chemical Properties and Identifiers

This compound is a functionalized arylboronic acid that serves as a versatile reagent in organic chemistry. Its unique substitution pattern, featuring both a cyano and a fluoro group, imparts specific reactivity characteristics beneficial for complex molecule synthesis.[1] The compound is typically a white to off-white solid powder or crystal and should be stored in a dry, dark environment at room temperature to ensure stability.[2]

Table 1: Chemical and Physical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 957121-05-0 | [2] |

| Molecular Formula | C₇H₅BFNO₂ | [2] |

| Molecular Weight | 164.93 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid, White to Almost white powder/crystal | [2] |

| Purity | Typically ≥98% | [2] |

| InChI | 1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H | [2] |

| InChIKey | HENIWPFEWBREIB-UHFFFAOYSA-N | [2] |

| Canonical SMILES | N#CC1=C(C=CC=C1)B(O)O | |

| Storage Conditions | Keep in dark place, sealed in dry, room temperature | [2] |

Reactivity and Applications in Synthesis

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds, which is fundamental to constructing complex organic frameworks.

Influence of Substituents: The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the phenyl ring significantly influences the electronic properties of the molecule.[4] This electronic effect modulates the reactivity and selectivity of the boronic acid in cross-coupling reactions, often leading to improved reaction yields and cleaner profiles compared to less functionalized analogs.[5]

Key Application Areas:

-

Medicinal Chemistry: It is a crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1] Researchers utilize it to generate diverse compound libraries for drug discovery screening and to fine-tune the pharmacokinetic properties and receptor-binding affinities of potential drug candidates.[4] Its use is particularly noted in the development of novel therapeutics for cancer.[1]

-

Materials Science: The unique electronic and structural properties of this reagent make it suitable for developing advanced materials, including functional polymers and components for organic electronics.

-

Agrochemicals: The compound can be incorporated into the synthesis of new pesticides and herbicides, contributing to advanced crop protection strategies.

Experimental Protocols: Suzuki-Miyaura Coupling

This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.[6]

Materials and Equipment:

-

Reagents: this compound, (hetero)aryl halide, palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃), phosphine ligand (if required), anhydrous base (e.g., K₃PO₄, KF, Na₂CO₃), and anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF).

-

Equipment: Schlenk tube or similar reaction vessel, magnetic stirrer, heating oil bath, inert gas line (Argon or Nitrogen), syringes, and standard laboratory glassware for work-up and purification.[6]

Detailed Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (typically 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst/ligand complex (typically 1-5 mol%).

-

Inert Atmosphere: Seal the vessel and cycle between vacuum and the inert gas (e.g., Argon) three times to ensure the reaction environment is free of oxygen.[6]

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the aryl halide).[6]

-

Reaction Execution: Place the sealed vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (commonly ranging from 80 °C to 110 °C) for 12-24 hours.[6]

-

Monitoring: Track the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Work-up: After completion, allow the mixture to cool to room temperature. Quench the reaction with water and transfer it to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.[6]

-

Purification: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.[6]

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle is the mechanistic pathway through which the palladium catalyst facilitates the C-C bond formation. It involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [7] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [7] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7] |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[8][9]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.[8][9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 957121-05-0 [sigmaaldrich.com]

- 3. 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid () for sale [vulcanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Stability of (3-Cyano-2-fluorophenyl)boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-Cyano-2-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry and materials science. Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions is well-established. However, like many boronic acids, its stability can be a critical factor in the success and reproducibility of synthetic protocols, as well as in the long-term storage of the compound. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon data from analogous substituted phenylboronic acids to offer insights into its handling, storage, and degradation pathways.

Core Concepts in Boronic Acid Stability

Arylboronic acids are generally stable compounds, but their stability can be influenced by a variety of factors including temperature, light, moisture, and pH. The primary degradation pathways for boronic acids are oxidation and protodeboronation (hydrolysis of the carbon-boron bond). The electronic nature of substituents on the phenyl ring plays a significant role in the susceptibility of the boronic acid to degradation.

For this compound, the presence of two electron-withdrawing groups, a cyano (-CN) group and a fluoro (-F) group, is expected to influence its stability profile. Electron-deficient arylboronic acids are known to be more susceptible to base-mediated decomposition.

Predicted Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, a qualitative and semi-quantitative stability profile can be constructed based on the known behavior of structurally similar compounds.

| Stability Parameter | Predicted Stability of this compound | Conditions to Avoid | Primary Degradation Pathway |

| Thermal Stability | Stable under normal laboratory conditions. | High temperatures, prolonged heating. | Thermal decomposition may lead to the release of toxic fumes including carbon oxides, nitrogen oxides, boron oxides, and hydrogen fluoride. |

| Chemical Stability | Generally stable in solid form. Susceptible to degradation in solution, particularly under basic conditions. | Strong oxidizing agents, strong acids, strong bases. | Oxidation of the boronic acid moiety; Protodeboronation, especially in the presence of base and water. |

| Long-Term Storage | Good stability when stored under appropriate conditions. | Exposure to air, moisture, and light over extended periods. | Slow oxidation and hydrolysis. |

| Photostability | Likely to be sensitive to UV light. | Direct exposure to sunlight or UV sources. | Photodegradation pathways may be complex and lead to a variety of byproducts. |

Key Degradation Pathways

The principal mechanisms of degradation for this compound are anticipated to be protodeboronation and oxidation.

Figure 1. Predicted degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound can be achieved through a series of forced degradation studies. These studies intentionally stress the compound under various conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol

1. Objective: To evaluate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

2. Materials:

-

This compound

-

HPLC grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Buffers of various pH values

-

Calibrated analytical balance, pH meter

-

HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

-

NMR spectrometer

-

Photostability chamber

-

Oven

3. Experimental Workflow:

Figure 2. Workflow for a forced degradation study.

4. Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Hydrolytic Stress:

-

Acidic: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic: Treat the stock solution with 0.1 M NaOH and maintain at room temperature for 24 hours.

-

Neutral: Treat the stock solution with water and heat at 60°C for 24 hours.

-

-

Oxidative Stress: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Expose the solid compound to a dry heat of 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

-

Photolytic Stress: Expose the solid compound and a solution of the compound to UV (365 nm) and visible light in a photostability chamber.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC-UV/MS method. The remaining parent compound and the formation of degradation products should be monitored. For structural elucidation of major degradation products, preparative HPLC can be used for isolation, followed by NMR and MS analysis.

Recommendations for Handling and Storage

To ensure the longevity and reactivity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

In Solution: Prepare solutions fresh for use whenever possible. If solutions need to be stored, they should be kept at a low temperature and protected from light. Avoid basic conditions for prolonged periods.

Conclusion

While this compound is a valuable synthetic reagent, a thorough understanding of its stability is crucial for its effective use. The presence of electron-withdrawing groups suggests a heightened susceptibility to nucleophilic attack and protodeboronation, particularly under basic conditions. By implementing proper handling, storage, and being mindful of potential degradation pathways, researchers can ensure the integrity and reactivity of this important building block in their synthetic endeavors. The provided experimental protocol for forced degradation studies offers a robust framework for a detailed stability assessment.

Solubility of (3-Cyano-2-fluorophenyl)boronic acid in Organic Solvents: A Technical Guide Based on Analogue Data

Introduction to Boronic Acid Solubility

Boronic acids are a class of organoboron compounds that are pivotal in modern organic synthesis, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. Their solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. The solubility of a boronic acid is influenced by several factors, including the nature of the solvent, temperature, and the substituents on the phenyl ring. A key characteristic of boronic acids is their propensity to exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly in non-polar solvents and at elevated temperatures. This equilibrium can significantly impact their solubility behavior.

Quantitative Solubility Data for Phenylboronic Acid Analogues

The following tables summarize the mole fraction solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in a range of common organic solvents at various temperatures. This data serves as a valuable proxy for estimating the solubility of (3-Cyano-2-fluorophenyl)boronic acid, which features a more electron-withdrawing substitution pattern.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [1]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.130 | 0.108 | |

| Dipropyl Ether | 293.15 | 0.070 | 0.012 | 0.010 |

| 303.15 | 0.105 | 0.020 | 0.016 | |

| 313.15 | 0.150 | 0.032 | 0.026 | |

| 323.15 | 0.210 | 0.050 | 0.042 | |

| Methylcyclohexane | 293.15 | 0.002 | < 0.001 | < 0.001 |

| 303.15 | 0.003 | 0.001 | 0.001 | |

| 313.15 | 0.005 | 0.002 | 0.002 | |

| 323.15 | 0.008 | 0.003 | 0.003 |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of boronic acids in organic solvents. The dynamic (synthetic) method and the shake-flask method are two commonly used techniques.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute dissolves completely in a solvent upon controlled heating.[2][3][4]

Principle: A mixture of the boronic acid and the solvent of a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or with a luminance probe.[2][3][4]

Materials and Apparatus:

-

This compound

-

High-purity organic solvents

-

Analytical balance

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser and photodetector (optional)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.

-

Temperature Increase: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 K/min).

-

Observation: Continuously monitor the mixture for the disappearance of the solid phase.

-

Record Temperature: The temperature at which the solution becomes completely clear is the solubility temperature for that composition.

-

Repeat: Repeat the procedure with different compositions to construct a solubility curve.

Shake-Flask Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.[5]

Principle: An excess amount of the solid boronic acid is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the saturated solution is filtered, and the concentration of the boronic acid in the filtrate is determined by a suitable analytical technique.[5]

Materials and Apparatus:

-

This compound

-

High-purity organic solvents

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.

-

Equilibration: Seal the vial and place it in a constant temperature shaker for 24-48 hours to ensure equilibrium is reached. A small amount of undissolved solid should remain.

-

Phase Separation: Allow the vial to stand at the same temperature to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a calibrated analytical method such as HPLC-UV or LC-MS to determine the concentration of the dissolved boronic acid.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Dynamic and Shake-Flask Solubility Determination.

Boronic Acid-Boroxine Equilibrium

Caption: Equilibrium between Boronic Acid and its Boroxine Anhydride.

References

The Dichotomy of the Ortho-Fluorine: An In-depth Technical Guide to the Reactivity of Ortho-Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-fluorinated phenylboronic acids represent a unique class of reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The strategic placement of a fluorine atom at the ortho-position to the boronic acid moiety imparts a fascinating dichotomy of electronic and steric effects that significantly influence their reactivity, stability, and utility. This technical guide provides a comprehensive overview of the core principles governing the reactivity of these valuable building blocks, with a focus on their application in the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.

The Dual Nature of the Ortho-Fluorine Substituent

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). When positioned ortho to the boronic acid group, this effect increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the boronate species, a key step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle. However, the ortho-fluorine also introduces steric bulk in proximity to the reactive center, which can hinder the approach of the palladium catalyst and potentially slow down the reaction rate. The ultimate reactivity of an ortho-fluorinated phenylboronic acid is a delicate balance of these opposing electronic and steric influences.

Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is the most prominent application of ortho-fluorinated phenylboronic acids. The interplay of electronic activation and steric hindrance often leads to nuanced reactivity profiles compared to their meta- and para-substituted counterparts.

Quantitative Data on Suzuki-Miyaura Coupling Yields

Table 1: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with 1-bromo-4-fluorobenzene

| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |

| Phenylboronic acid | 110 | 3 | ~90 | ~50 |

| 4-Fluorophenylboronic acid | 110 | 3 | >95 | 67.1 |

Data sourced from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[1]

Table 2: Comparative Performance of Various Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |

| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |

| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3 mol%) / Ag₂O | CsF | DME | 70 | - | >90 |

This data is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions.[2][3]

Generally, the reactivity trend for substituted phenylboronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-withdrawing groups can sometimes decrease the efficiency of the coupling. For ortho-substituted isomers, steric hindrance often plays a more significant role, leading to lower yields or requiring more forcing reaction conditions compared to their meta and para counterparts.[4]

Mechanistic Insights: The Role of the Ortho-Fluorine

The precise mechanistic influence of the ortho-fluorine substituent is a subject of ongoing investigation. It is hypothesized that the electron-withdrawing nature of the fluorine atom enhances the Lewis acidity of the boron, which can facilitate the formation of the reactive boronate species. This, in turn, can accelerate the transmetalation step. However, the steric bulk of the ortho-fluorine can impede the optimal geometry of the transition state for transmetalation.

The above diagram illustrates the key steps of the Suzuki-Miyaura coupling. The ortho-fluorine on the phenylboronic acid (Ar_F-B(OH)₂) influences the "Boronate Formation" and "Transmetalation" steps.

This diagram speculates on the steric interaction between the ortho-fluorine and the ligands on the palladium center during the transmetalation step, which may lead to a higher energy transition state and a slower reaction rate.

Stability and Side Reactions

A common side reaction for boronic acids, particularly under basic conditions, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The electron-withdrawing nature of the ortho-fluorine can influence the propensity for this undesired reaction.

Experimental Protocols

General Experimental Workflow for Suzuki-Miyaura Coupling

Detailed Protocol: Synthesis of 2-Fluoro-4'-methoxybiphenyl

This protocol describes a representative Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and 4-bromoanisole.

Materials:

-

2-Fluorophenylboronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-fluoro-4'-methoxybiphenyl.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Ortho-fluorinated phenylboronic acids are valuable yet complex reagents in Suzuki-Miyaura cross-coupling reactions. The ortho-fluorine substituent exerts a dual influence: its electron-withdrawing nature enhances the Lewis acidity of the boron center, potentially accelerating transmetalation, while its steric bulk can hinder the reaction. A thorough understanding of these competing effects is crucial for the successful application of these reagents in the synthesis of complex molecules. The choice of catalyst, ligand, base, and solvent system must be carefully optimized to achieve high yields and minimize side reactions. As the demand for fluorinated compounds in drug discovery and materials science continues to grow, a deeper understanding of the reactivity of ortho-fluorinated phenylboronic acids will undoubtedly pave the way for novel synthetic methodologies and the creation of innovative molecular architectures.

References

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Alliance of Fluorine and Boron

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for enhancing a compound's intrinsic properties. Fluorine's high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond can significantly improve metabolic stability, lipophilicity, and binding affinity.[1][2][3] When these unique characteristics are combined with the versatile reactivity of boronic acids, a powerful class of chemical building blocks emerges.

Boronic acids are renowned for their utility in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of carbon-carbon bond formation.[4] The fusion of fluorine and boronic acid functionalities into a single molecule creates a synergistic effect. The electron-withdrawing nature of fluorine can modulate the electronic properties of the boronic acid, influencing its reactivity and the characteristics of the resulting products. This has made fluorinated boronic acids invaluable assets in pharmaceutical development, positron emission tomography (PET), and advanced materials.[1][4][5] This guide provides an in-depth overview of the synthesis, characterization, and application of these critical compounds.

Synthetic Methodologies for Fluorinated Boronic Acids

The construction of fluorinated organoboron compounds can be broadly categorized into several key strategies: the borylation of existing fluoroaromatics, the fluorination of organoboron compounds, and the convergent assembly from fluorinated precursors.

Borylation of Fluorinated Arenes

Direct borylation of C-H or C-F bonds in fluorinated aromatic compounds is an efficient route to creating fluorinated aryl boronic acids.

-

Catalytic C-H Borylation: This method offers an atom-economical approach to installing a boryl group. Platinum- and cobalt-based catalysts have been developed for the ortho-C–H borylation of fluorinated arenes, providing direct access to valuable substituted phenylboronic esters.[6][7]

-

Catalytic C-F Borylation: In cases of polyfluorinated arenes, selective activation and borylation of a C-F bond can be achieved. N-heterocyclic carbene (NHC)–nickel catalyst systems have demonstrated efficacy in the selective monodefluoroborylation of polyfluoroarenes.[6]

-

Photoinduced Borylation: Metal-free methods, such as the photoinduced borylation of haloarenes (including fluorinated haloarenes) with reagents like bis(pinacolato)diboron (B₂pin₂), provide a milder alternative for synthesis.[6]

Fluorination of Organoboron Compounds

This "late-stage" approach involves introducing the fluorine atom onto a pre-existing boronic acid or ester, which is particularly valuable in radiochemistry for PET imaging.

-

Electrophilic Fluorination: Reagents such as acetyl hypofluorite (AcOF), generated from diluted fluorine gas, can efficiently fluorinate electron-rich aryl boronic acids via an ipso-substitution mechanism, replacing the boronic acid group with a fluorine atom.[8]

-

Nucleophilic Radiofluorination: Copper-mediated methods have been pivotal for the synthesis of ¹⁸F-labeled arenes from aryl boronic acids and esters using K¹⁸F.[9][10] This reaction is tolerant of a wide range of functional groups and is effective for electron-rich, neutral, and deficient aromatic systems, making it a cornerstone of modern PET tracer synthesis.[9][10][11]

Synthesis of Fluorine-Containing Alkylboronic Acids

The synthesis of boronic acids with fluorinated alkyl groups, such as trifluoromethyl (CF₃) and difluoromethyl (CF₂H), requires distinct methodologies.

-

Trifluoromethylation:

-

Organocatalytic Homologation: Chiral α-trifluoromethyl boronic acids can be synthesized via the reaction of organoboronates with α-trifluoromethyl diazomethane in the presence of BINOL catalysts.[12][13]

-

Copper-Mediated Cross-Coupling: Aryl and alkenylboronic acids can be trifluoromethylated using (trifluoromethyl)trimethylsilane (Me₃SiCF₃) under mild, copper-mediated oxidative conditions.[14]

-

-

Difluoromethylation:

-

Palladium-Catalyzed Coupling: Aryl boronic acids can be coupled with ex situ generated difluoroiodomethane (ICF₂H) using palladium catalysis to yield difluoromethylated arenes.[15]

-

Radiosynthesis of [¹⁸F]Difluoromethylarenes: A three-component reaction involving an aryl boronic acid, ethyl bromofluoroacetate, and cyclotron-produced [¹⁸F]fluoride enables the synthesis of PET imaging agents containing the Ar-CF₂¹⁸F motif.[16][17]

-

Table 1: Comparison of Key Synthetic Methods for Fluorinated Boronic Acids

| Method | Fluorine Source / Borylating Agent | Substrate Scope | Typical Yields / RCCs | Key Features |

| Catalytic C-H Borylation | B₂pin₂ or other diboron reagents | Fluorinated arenes and heteroarenes | Good to excellent yields | Atom-economical, regioselective (often ortho to directing groups)[6][7] |

| Ni-Catalyzed C-F Borylation | B₂pin₂ | Polyfluoroarenes | Moderate to good yields | Enables selective functionalization of C-F bonds[6] |

| Electrophilic Fluorination | Acetyl Hypofluorite (AcOF) | Electron-rich aryl boronic acids/esters | 45-85% yields | Fast, metal-free ipso-substitution[8] |

| Cu-Mediated ¹⁸F-Radiofluorination | K¹⁸F | Aryl, heteroaryl, vinyl boronic acids/esters | 9-72% Radiochemical Conversion (RCC) | Crucial for PET tracer synthesis, broad functional group tolerance[9][11][18] |

| Organocatalytic Trifluoromethylation | α-Trifluoromethyl diazomethane | Organoboronates | High selectivity and yield | Enables asymmetric synthesis of chiral α-CF₃ boronic acids[12][13] |

| Pd-Catalyzed Difluoromethylation | Difluoroiodomethane (ICF₂H) | Aryl boronic acids and esters | Good yields | Utilizes readily generated DFIM for installing the CF₂H group[15] |

Experimental Protocols

Detailed methodologies are critical for reproducible synthesis. The following protocols represent key transformations in the synthesis and application of fluorinated boronic acids.

Protocol 1: Copper-Mediated ¹⁸F-Radiofluorination of an Aryl Boronic Acid

This protocol is adapted from established methods for the synthesis of ¹⁸F-labeled PET tracers.[9][10]

Objective: To synthesize an ¹⁸F-labeled aryl fluoride from an aryl boronic acid precursor.

Materials:

-

Aryl boronic acid precursor (1-5 mg)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Pyridine

-

Anhydrous Dimethylformamide (DMF)

-

[¹⁸F]Fluoride (aqueous solution from cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂) / Potassium Carbonate (K₂CO₃) elution solution

-

Sep-Pak® QMA Light cartridge

Procedure:

-

¹⁸F-Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution is passed through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.

-

The trapped activity is eluted into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating (approx. 110 °C) to yield an anhydrous K[¹⁸F]F/K₂₂₂ complex. This step is repeated with anhydrous acetonitrile to ensure complete dryness.

-

Reaction Setup: A solution of the aryl boronic acid precursor, Cu(OTf)₂, and pyridine in anhydrous DMF is prepared. A typical molar ratio is 1:5:125 for boronic acid:Cu(OTf)₂:pyridine.[9][10]

-

This solution is added to the dried K[¹⁸F]F/K₂₂₂ complex.

-

Radiofluorination: The reaction vessel is sealed and heated at 110 °C for 20 minutes.

-

Quenching and Purification: The reaction is cooled, diluted with water, and passed through a C18 Sep-Pak cartridge. The desired product is retained on the cartridge, which is then washed with water to remove unreacted fluoride and impurities.

-

The final ¹⁸F-labeled product is eluted from the C18 cartridge with ethanol or another suitable organic solvent.

-

Analysis: Radiochemical conversion (RCC) and purity are determined by radio-TLC and radio-HPLC.

Protocol 2: Suzuki-Miyaura Polymerization for Conjugated Polymers

This protocol describes the synthesis of a conjugated copolymer using 2-Fluoropyridine-3-boronic acid as a monomer.[5]

Objective: To synthesize a conjugated polymer for applications in organic electronics.

Materials:

-

2-Fluoropyridine-3-boronic acid

-

Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), 2M aqueous solution

-

Toluene, anhydrous

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ and PPh₃ in toluene. Stir for 30 minutes at room temperature to form the active Pd(PPh₃)₄ catalyst in situ.

-

Reaction Setup: To the catalyst solution, add 2-Fluoropyridine-3-boronic acid (1.0 eq), the dibromo-comonomer (1.0 eq), and the 2M aqueous K₂CO₃ solution.

-

Polymerization: Heat the biphasic mixture to reflux (approx. 110 °C) with vigorous stirring under a constant flow of inert gas for 24-48 hours.

-

Work-up and Precipitation: Cool the reaction to room temperature. Pour the mixture into a large volume of methanol to precipitate the polymer.

-

Purification: Collect the crude polymer by filtration. Further purify by Soxhlet extraction using acetone to remove oligomers and catalyst residues.

-

Drying: Dry the purified polymer under high vacuum to yield the final product.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex synthetic routes and biological mechanisms.

Diagram 1: General Synthetic Pathways

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation - American Chemical Society [acs.digitellinc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (3-Cyano-2-fluorophenyl)boronic acid: A Technical Guide

Introduction: (3-Cyano-2-fluorophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its utility in drug discovery and organic synthesis necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of this compound. This guide provides a detailed overview of the expected spectroscopic data for this compound, along with comprehensive experimental protocols for data acquisition. The data presented herein are predicted values based on the analysis of its constituent functional groups and related chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Predicted NMR Data:

The expected chemical shifts are influenced by the electron-withdrawing effects of the cyano and fluoro groups, as well as the boronic acid moiety.

Table 1: Predicted NMR Chemical Shifts (in ppm)

| Nucleus | Predicted Chemical Shift (δ) | Notes |

| ¹H NMR | 7.5 - 8.2 | Aromatic protons, complex multiplet patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The B(OH)₂ protons are often broad and may exchange with solvent, typically appearing between 4-6 ppm, but can be much broader. |

| ¹³C NMR | 110 - 145 | Aromatic carbons. The carbon attached to the cyano group will be downfield, while the carbon attached to the boron will be broad. The cyano carbon (C≡N) is expected around 115-120 ppm.[1] |

| ¹¹B NMR | 27 - 33 | The chemical shift for a trigonal planar (sp²) boronic acid is typically in this range.[2][3][4] This peak will be broad.[4] |

Experimental Protocol for NMR Spectroscopy:

A common challenge in acquiring clean NMR spectra for boronic acids is their tendency to form cyclic anhydrides (boroxines). The following protocol is designed to minimize this issue.

-

Sample Preparation:

-

Dissolve approximately 4-5 mg of this compound in 0.6-0.7 mL of a deuterated solvent.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often suitable choices.

-

To ensure the boronic acid is in its monomeric form, rigorous drying of the sample and solvent is recommended. Alternatively, adding a small amount of D₂O can push the equilibrium towards the boronic acid form.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire at least 16 scans.

-

Set a spectral width of 0-12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).

-

Use a spectral width of 0-220 ppm.

-

-

¹¹B NMR:

-

Use a boron-free probe if available.

-

Acquire spectra with a sufficient number of scans (e.g., 1024 scans) due to the broad nature of the signal.[3]

-

Reference the spectrum relative to BF₃·OEt₂.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (stretch, boronic acid) | 3200 - 3600 | Strong, Broad | Indicative of hydrogen-bonded O-H groups.[5][6] |

| C-H (stretch, aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on a benzene ring.[7][8] |

| C≡N (stretch, nitrile) | 2220 - 2260 | Medium, Sharp | A highly characteristic peak for the cyano group.[5][9] |

| C=C (stretch, aromatic) | 1450 - 1600 | Medium | Multiple bands are expected in this region.[5] |

| B-O (stretch) | 1300 - 1400 | Strong | A strong absorption associated with the boronic acid group. |

| C-F (stretch) | 1000 - 1400 | Strong | Can be hidden in the fingerprint region.[6][7] |

| C-H (bend, aromatic) | 680 - 900 | Strong | Out-of-plane bending, substitution pattern dependent.[7] |

Experimental Protocol for IR Spectroscopy (Solid Sample):

For a solid sample like this compound, the thin solid film or KBr pellet methods are commonly used.

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Ensure the film is not too thick to avoid overly intense absorptions.

-

-

Data Acquisition (FT-IR Spectrometer):

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data:

The molecular weight of this compound (C₇H₅BFNO₂) is approximately 164.93 g/mol .

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

| ~165 | [M]⁺ or [M+H]⁺ | The molecular ion peak. Its intensity may be low depending on the ionization method. |

| ~147 | [M - H₂O]⁺ | Loss of a water molecule is a common fragmentation for boronic acids. |

| ~119 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the dehydrated species. |

| ~102 | [C₆H₄F]⁺ | Loss of the boronic acid and cyano groups. |

| ~92 | [C₆H₄]⁺ | Loss of fluorine from the fluorophenyl cation. |

| ~26 | [CN]⁺ | Fragmentation of the cyano group.[10] |

Experimental Protocol for Mass Spectrometry (ESI-MS):

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids.

-

Sample Preparation:

-

Data Acquisition (ESI Mass Spectrometer):

-

The sample solution can be introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).

-

Acquire the spectrum in either positive or negative ion mode. In positive mode, [M+H]⁺ and adducts like [M+Na]⁺ may be observed.[11] In negative mode, the deprotonated ion [M-H]⁻ is expected.

-

For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

References

- 1. compoundchem.com [compoundchem.com]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Cyano-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(3-Cyano-2-fluorophenyl)boronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[1] Its unique electronic properties, stemming from the electron-withdrawing cyano and fluoro substituents, make it an interesting substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide or triflate, enabling the synthesis of diverse biaryl and heteroaryl structures.

These application notes provide a comprehensive overview of the key parameters and a detailed protocol for performing the Suzuki-Miyaura coupling with this compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple, leading to the formation of the desired biaryl product and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection and optimization of several reaction parameters. Due to the electron-deficient nature of this boronic acid, certain conditions may need to be fine-tuned to achieve optimal yields and minimize side reactions like protodeboronation.

Catalyst and Ligand Selection:

The choice of palladium catalyst and the associated ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging couplings. Buchwald and Fu have developed a range of highly active palladium precatalysts and phosphine ligands that are particularly effective for Suzuki-Miyaura reactions.

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | SPhos | 1-3 | A common combination for a wide range of substrates. |

| Pd₂(dba)₃ | XPhos | 1-3 | Often effective for sterically hindered or electron-poor partners. |

| PdCl₂(dppf) | dppf | 2-5 | A robust catalyst for a variety of cross-coupling reactions.[2] |

| Pd(PPh₃)₄ | PPh₃ | 3-5 | A classical catalyst, may require higher temperatures and longer reaction times. |

Base Selection:

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Inorganic bases are most commonly employed.

| Base | Strength | Typical Equivalents | Notes |

| K₂CO₃ | Moderate | 2-3 | A widely used and effective base for many Suzuki couplings. |

| Cs₂CO₃ | Strong | 2-3 | Often used for more challenging couplings, can enhance reaction rates. |

| K₃PO₄ | Strong | 2-3 | A strong base that can be beneficial for less reactive substrates. |

| KF | Mild | 2-3 | Used when base-sensitive functional groups are present. |

Solvent System:

The choice of solvent is important for dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and an aqueous base solution is typically used.

| Solvent(s) | Typical Ratio | Notes |

| Toluene / H₂O | 4:1 to 10:1 | A common and effective solvent system. |

| 1,4-Dioxane / H₂O | 4:1 to 10:1 | Another widely used solvent, good for a broad range of substrates. |

| DMF / H₂O | 4:1 to 10:1 | Can be effective, particularly for less soluble substrates. |

| THF / H₂O | 4:1 to 10:1 | A good solvent for many Suzuki couplings. |

Reaction Temperature and Time:

The reaction temperature significantly influences the reaction rate. Typical temperatures for Suzuki-Miyaura couplings range from 80 °C to 110 °C. Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques such as TLC or LC-MS.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve the best results.

Materials:

-

This compound (1.2 equiv)

-

Aryl/heteroaryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

-

Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide) followed by the degassed water.

-

Reaction: Place the flask in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Cyano-2-fluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. This application note provides detailed protocols for the use of (3-Cyano-2-fluorophenyl)boronic acid as a key building block in the synthesis of complex biaryl compounds. The presence of both a cyano and a fluoro substituent on the boronic acid imparts unique electronic properties, influencing reactivity and providing a handle for further functionalization, making it a valuable reagent in drug discovery and development.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar¹-X) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OH)₂) transfers its organic group to the palladium(II) complex, forming an Ar¹-Pd-Ar² intermediate.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product (Ar¹-Ar²) and regenerate the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for the success and efficiency of the coupling reaction and often requires optimization for specific substrates.

Experimental Protocols

The following protocols are provided as a general guideline for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.

Protocol 1: General Procedure for the Synthesis of a Biaryl Compound

This protocol describes a typical small-scale reaction

Application Notes: (3-Cyano-2-fluorophenyl)boronic Acid in the Synthesis of Novel Agrochemicals

Introduction

(3-Cyano-2-fluorophenyl)boronic acid is a versatile synthetic building block with significant potential in the discovery and development of new agrochemicals. The presence of both a cyano and a fluoro substituent on the phenyl ring imparts unique electronic properties and metabolic stability to derivative molecules, making it an attractive starting material for the synthesis of novel herbicides, fungicides, and insecticides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel pyrazole carboxamide fungicide, a class of agrochemicals known for its potent and broad-spectrum activity as succinate dehydrogenase inhibitors (SDHIs).

Core Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide

The primary application of this compound in agrochemical synthesis is as a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide, creating a biaryl scaffold that is a common feature in many modern agrochemicals.

The following sections detail a representative synthetic pathway for a novel pyrazole carboxamide fungicide, highlighting the utility of this compound.

Proposed Synthetic Pathway

The synthesis of the target fungicide is proposed as a multi-step sequence, with the key Suzuki-Miyaura coupling reaction employing this compound.

Caption: Proposed synthetic pathway for a novel pyrazole carboxamide fungicide.

Experimental Protocols

1. Suzuki-Miyaura Coupling for the Synthesis of the Biaryl Pyrazole Intermediate

This protocol describes the palladium-catalyzed cross-coupling of this compound with a 3-bromo-1H-pyrazole-4-carboxylate derivative.

Materials:

-

This compound

-

3-Bromo-1H-pyrazole-4-carboxylate derivative

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dried round-bottom flask, add the 3-bromo-1H-pyrazole-4-carboxylate derivative (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

2. Hydrolysis of the Ester

This protocol outlines the hydrolysis of the biaryl pyrazole ester to the corresponding carboxylic acid.

Materials:

-

Biaryl pyrazole intermediate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the biaryl pyrazole intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

3. Amide Coupling

This protocol describes the final amide bond formation to yield the target fungicide.

Materials:

-

Carboxylic acid intermediate

-

Substituted aniline

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid intermediate (1.0 eq) in DMF, add the substituted aniline (1.1 eq), COMU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final product.

Quantitative Data Summary

The following table summarizes expected yields and purity for each step of the synthesis, based on analogous reactions reported in the literature for similar agrochemical compounds.

| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | Suzuki-Miyaura Coupling | This compound | Biaryl Pyrazole Intermediate | 75-90 | >95 |

| 2 | Hydrolysis | Biaryl Pyrazole Intermediate | Carboxylic Acid Intermediate | 90-98 | >98 |

| 3 | Amide Coupling | Carboxylic Acid Intermediate | Novel Pyrazole Carboxamide Fungicide | 70-85 | >98 |

Signaling Pathway Inhibition

The synthesized novel pyrazole carboxamide fungicide is designed to act as a succinate dehydrogenase inhibitor (SDHI). SDHIs disrupt the fungal respiratory chain, leading to a cessation of energy production and ultimately, fungal cell death.

Caption: Mechanism of action of SDHI fungicides.

This compound is a valuable and highly versatile building block for the synthesis of novel agrochemicals. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for constructing complex biaryl structures, which are prevalent in modern fungicide and herbicide discovery. The protocols and data presented herein offer a practical guide for researchers in the agrochemical industry to leverage this key intermediate in the development of next-generation crop protection agents.

Application Notes and Protocols for C-N Coupling Reactions with (3-Cyano-2-fluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (3-Cyano-2-fluorophenyl)boronic acid in C-N cross-coupling reactions, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of the cyano and fluoro groups on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making it a valuable building block for creating diverse chemical libraries.[1] This document outlines two major catalytic methods for C-N bond formation: the Chan-Lam and Buchwald-Hartwig cross-coupling reactions.

Introduction to C-N Coupling Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents. Two of the most powerful methods for achieving this are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination.[2][3] These reactions allow for the formation of C-N bonds between aryl groups and a wide range of nitrogen-containing compounds, including amines, amides, and heterocycles.[2][3]

This compound is a versatile reagent in these transformations. The electron-withdrawing nature of the cyano and fluoro substituents can modulate the reactivity of the boronic acid, often leading to cleaner reactions and influencing the substrate scope.

Chan-Lam C-N Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N bonds between aryl boronic acids and amines or N-H containing heterocycles.[2] It is often favored for its mild reaction conditions, which can frequently be conducted at room temperature and open to the air.[2]

General Reaction Scheme:

Caption: General workflow for the Chan-Lam C-N coupling reaction.

Experimental Protocol: Chan-Lam Coupling of Anilines

This protocol describes a general procedure for the copper-catalyzed N-arylation of anilines with this compound.

Materials:

-

This compound

-

Substituted aniline

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aniline (1.1 equiv.), and copper(II) acetate (1.5 equiv.).

-

Add activated 4 Å molecular sieves to the flask.

-

Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1-0.2 M with respect to the boronic acid.

-

Add pyridine (2.0 equiv.) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves. Wash the celite pad with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Quantitative Data (Representative Examples):

| Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Aniline | 48 | Room Temp. | 75 |

| 4-Methoxyaniline | 48 | Room Temp. | 82 |

| 4-Chloroaniline | 48 | Room Temp. | 68 |

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds.[3] It is particularly useful for coupling a wide range of amines and aryl halides or pseudohalides. While typically performed with aryl halides, protocols have been developed for the use of aryl boronic acids.

General Reaction Scheme:

Caption: General workflow for the Buchwald-Hartwig C-N amination.

Experimental Protocol: Buchwald-Hartwig Amination of Heterocycles

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of a heterocyclic amine with this compound.

Materials:

-

This compound

-

Heterocyclic amine (e.g., pyrazole, indole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, SPhos)

-

Strong base (e.g., cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk tube or other vessel suitable for inert atmosphere techniques

-

Standard laboratory glassware for workup and purification

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the heterocyclic amine (1.2 equiv.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Add the base (2.0-3.0 equiv.) to the Schlenk tube.

-

Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

-

Add the anhydrous solvent (toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the boronic acid.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a plug of celite, washing with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated heterocycle.

Quantitative Data (Representative Examples):

| Heterocycle | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |

| Pyrazole | Xantphos | Cs₂CO₃ | 100 | 12 | 85 |

| Indole | SPhos | K₃PO₄ | 110 | 18 | 78 |

| Carbazole | Xantphos | Cs₂CO₃ | 110 | 24 | 91 |

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Applications in Drug Discovery and Development

The N-arylated products derived from this compound are valuable intermediates in the synthesis of novel pharmaceutical compounds. The 2-fluoro-3-cyanophenyl motif is present in a number of biologically active molecules, and the ability to readily form C-N bonds with this fragment allows for the rapid generation of compound libraries for screening and lead optimization. For instance, this methodology can be applied to the synthesis of kinase inhibitors, where the cyano group can act as a key hydrogen bond acceptor in the active site of the enzyme.

Caption: Role of C-N coupling in a typical drug discovery workflow.

Safety Information

-

This compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.

-

The solvents used in these protocols (dichloromethane, toluene, 1,4-dioxane) are flammable and have associated health risks. Handle with appropriate personal protective equipment (PPE).

-

Palladium and copper catalysts should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

By following these detailed protocols, researchers can effectively utilize this compound to synthesize a wide array of N-arylated compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for Scale-Up Synthesis Using (3-Cyano-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Cyano-2-fluorophenyl)boronic acid is a valuable reagent in medicinal chemistry and materials science, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The presence of both a cyano and a fluoro substituent on the phenyl ring imparts unique electronic properties that can influence the reactivity and selectivity of the boronic acid in cross-coupling reactions.[1]